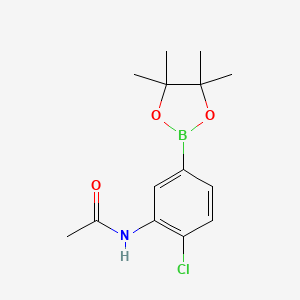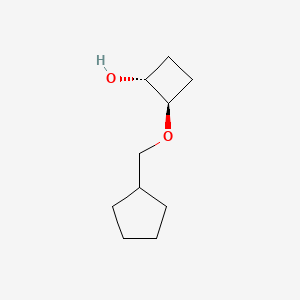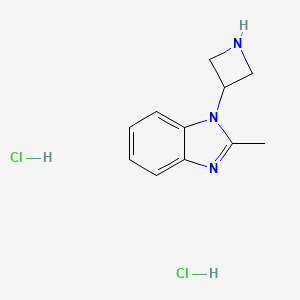![molecular formula C12H15F2NO3S B2359606 (1S,5R)-6,6-Difluoro-2-azabicyclo[3.1.0]hexane;4-methylbenzenesulfonic acid CAS No. 2408936-58-1](/img/structure/B2359606.png)
(1S,5R)-6,6-Difluoro-2-azabicyclo[3.1.0]hexane;4-methylbenzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1S,5R)-6,6-Difluoro-2-azabicyclo[3.1.0]hexane;4-methylbenzenesulfonic acid” is a compound that is structurally related to a class of nitrogen-containing heterocycles known as 3-Azabicyclo [3.1.0]hexanes . These compounds are key structural features in a wide range of biologically active natural products, drugs, and agrochemicals .
Synthesis Analysis
The synthesis of these derivatives has made significant progress since 2010, with some novel, efficient, and green methods developed using various transition-metal-catalyzed and transition-metal-free catalytic systems from acyclic or cyclic substrates .Molecular Structure Analysis
The molecular structure of this compound is related to the (1S,2S,5R,6S)-2-aminobicyclo [3.1.0]hexane-2,6-dicarboxylate scaffold . The specific ligand–protein interactions revealed by the cocrystal structure likely explain the high affinity of this compound for its binding site .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of the racemic bicyclo keto ester with potassium cyanide and ammonium carbonate under Bücherer−Berg’s reaction conditions .Physical And Chemical Properties Analysis
The compound is a solid with the linear formula C7H8O3 . Its InChI key is JUIOQBDYJXJVSZ-PUFIMZNGSA-N .Wissenschaftliche Forschungsanwendungen
Neuroscience: H3 Receptor Ligands
The compound has been utilized in the development of selective ligands for the H3 receptor subtype, which is predominantly expressed in the central nervous system (CNS). These ligands have potential therapeutic applications for CNS-related disorders such as attention-deficit hyperactivity disorder, Alzheimer’s disease, narcolepsy, Parkinson’s disease, schizophrenia, and obesity .
Pharmacology: Conformational Restriction of Histamine
Researchers have synthesized conformationally rigid histamine analogues using a bicyclo[3.1.0]hexane scaffold derived from EN300-7462422. This approach aims to create potent and selective drugs that target specific biomolecules, which could lead to new treatments for various diseases .
Antimicrobial Agents: Terpene Derivatives
The bicyclic structure of EN300-7462422 has been incorporated into terpene derivatives, which exhibit moderate antimicrobial activity. These compounds have shown effectiveness against S. aureus and E. coli, suggesting potential use in combating bacterial infections .
Antifungal Applications: Fungicidal Activity
Derivatives of EN300-7462422 have been tested for antifungal activity. Although the activity was low on Candida isolates, it was comparable with conventional antimycotic (Fluconazole) on filamentous fungi. This indicates a possible role in the development of new antifungal agents .
Organic Synthesis: Scaffold for Drug Discovery
The unique bicyclic structure of EN300-7462422 serves as a scaffold for the synthesis of various organic compounds. Its rigid framework can be used to develop new molecules with desired pharmacological properties .
Chemical Database Inclusion
EN300-7462422 is listed in chemical databases, indicating its recognized importance in scientific research and potential for further exploration in various applications .
Material Science: Structural Analysis
The compound’s structure has been characterized using advanced techniques such as NMR, IR, and mass spectrometry, which are crucial for understanding its properties and interactions in material science applications .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1S,5R)-6,6-difluoro-2-azabicyclo[3.1.0]hexane;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C5H7F2N/c1-6-2-4-7(5-3-6)11(8,9)10;6-5(7)3-1-2-8-4(3)5/h2-5H,1H3,(H,8,9,10);3-4,8H,1-2H2/t;3-,4+/m.1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOIQVMCYGSRRV-OOLPFSOCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CNC2C1C2(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CN[C@H]2[C@@H]1C2(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,5R)-6,6-Difluoro-2-azabicyclo[3.1.0]hexane;4-methylbenzenesulfonic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-(2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2359529.png)



![N-[[(2-methylbenzoyl)amino]carbamothioyl]-4-(2-phenylethoxy)benzamide](/img/structure/B2359533.png)


![2-hydroxy-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]quinoline-4-carboxamide](/img/structure/B2359537.png)
![N-(2,5-dimethylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2359538.png)



![N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2359546.png)